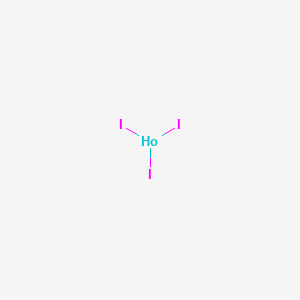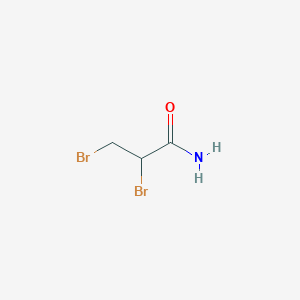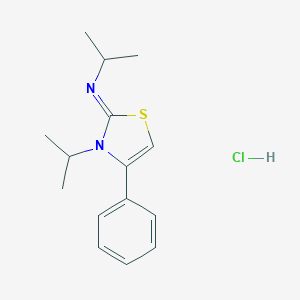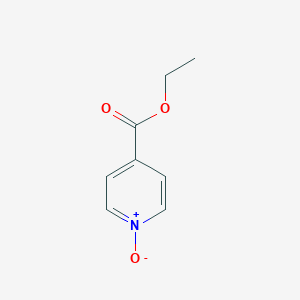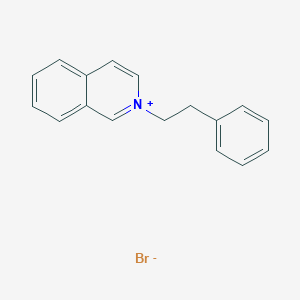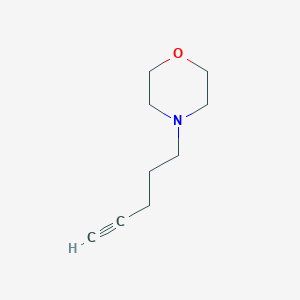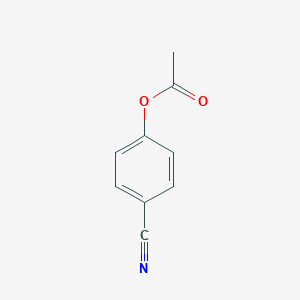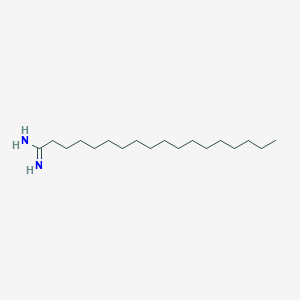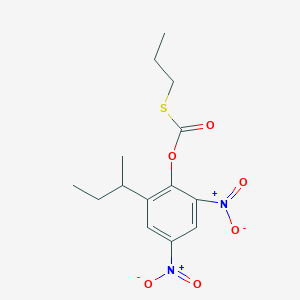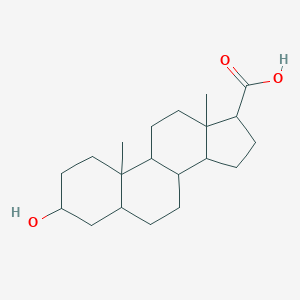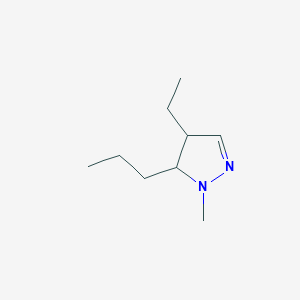
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential medical applications. This compound is a type of pyrazoline, which is a five-membered heterocyclic compound containing two nitrogen atoms. The chemical formula for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is C10H16N2.
Wirkmechanismus
The mechanism of action of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can have a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to have potential as a cancer treatment and anti-inflammatory agent, which makes it a promising candidate for further research.
One limitation of using 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the compound's activity. Additionally, the compound may have potential side effects that need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-. One area of research could focus on further elucidating the compound's mechanism of action. This could involve designing experiments that specifically target the enzymes and pathways that are affected by the compound.
Another area of research could focus on developing new synthetic methods for producing 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-. This could involve exploring alternative reaction conditions or using different starting materials.
Finally, future research could focus on exploring the potential of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- as a treatment for other diseases beyond cancer and inflammation. For example, the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Synthesemethoden
The synthesis of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can be achieved through a variety of methods. One common method involves the reaction of 4-ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride and acetic acid. This reaction results in the formation of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- has been the subject of numerous scientific studies due to its potential medical applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can induce apoptosis, or programmed cell death, in cancer cells. This suggests that the compound may have potential as a cancer treatment.
Another area of research has explored the compound's potential as an anti-inflammatory agent. Studies have shown that 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- can inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. This suggests that the compound may have potential as a treatment for inflammatory conditions such as arthritis.
Eigenschaften
CAS-Nummer |
14339-24-3 |
|---|---|
Produktname |
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- |
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-3-propyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C9H18N2/c1-4-6-9-8(5-2)7-10-11(9)3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
XTPXCQGGKOLTOG-UHFFFAOYSA-N |
SMILES |
CCCC1C(C=NN1C)CC |
Kanonische SMILES |
CCCC1C(C=NN1C)CC |
Andere CAS-Nummern |
14339-24-3 |
Synonyme |
4-Ethyl-1-methyl-5-propyl-2-pyrazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



